Cas no 479079-15-7 (tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate)

tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, [2-(hydroxyamino)-2-iminoethyl]-, 1,1-dimethylethyl ester (9CI)
- tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate
- tert-butyl 2-amino-2-(hydroxyimino)ethylcarbamate
- 479079-15-7
- Carbamic acid, [(2Z)-2-(hydroxyamino)-2-iminoethyl]-, 1,1-dimethylethyl ester
- tert-Butyl (2-(hydroxyamino)-2-iminoethyl)carbamate
- 479080-20-1
- tert-butyl (2-amino-2-(hydroxyimino)ethyl)carbamate
- AKOS017417390
- tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl]methyl}carbamate
- tert-butyl N-(2-amino-2-hydroxyiminoethyl)carbamate
- DB-352837
- XH0789
- tert-Butyl [2-amino-2-(hydroxyimino)ethyl]carbamate
- tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate
-
- MDL: MFCD11052410
- インチ: InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11)
- InChIKey: HPWSTQITVJEUMH-UHFFFAOYSA-N
- SMILES: O=C(OC(C)(C)C)NCC(NO)=N
計算された属性
- 精确分子量: 189.111
- 同位素质量: 189.111
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.9A^2
- XLogP3: 0.1
tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107426-1g |
TERT-BUTYL (N-HYDROXYCARBAMIMIDOYLMETHYL)CARBAMATE |
479079-15-7 | 98+% | 1g |
¥1272.00 | 2024-05-12 | |
eNovation Chemicals LLC | K08328-1g |
tert-butyl 2-amino-2-(hydroxyimino)ethylcarbamate |
479079-15-7 | >95% | 1g |
$185 | 2024-05-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058824-1g |
tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate |
479079-15-7 | 95+% | 1g |
4078.0CNY | 2021-07-10 | |
Enamine | EN300-53816-1.0g |
tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate |
479079-15-7 | 95% | 1g |
$61.0 | 2023-06-08 | |
TRC | B872173-500mg |
tert-butyl [(2E)-2-amino-2-(hydroxyimino)ethyl]carbamate |
479079-15-7 | 500mg |
$ 160.00 | 2022-06-06 | ||
abcr | AB301945-1 g |
tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate; 95% |
479079-15-7 | 1 g |
€131.40 | 2023-07-20 | ||
Enamine | EN300-53816-0.5g |
tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate |
479079-15-7 | 95% | 0.5g |
$47.0 | 2023-06-08 | |
Enamine | EN300-53816-25.0g |
tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate |
479079-15-7 | 95% | 25g |
$904.0 | 2023-06-08 | |
Fluorochem | 047486-1g |
tert-Butyl(N-hydroxycarbamimidoylmethyl)carbamate |
479079-15-7 | 95% | 1g |
£51.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058824-1g |
tert-Butyl (N-hydroxycarbamimidoylmethyl)carbamate |
479079-15-7 | 95+% | 1g |
4078CNY | 2021-05-07 |
tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamateに関する追加情報
tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate: A Comprehensive Overview
tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate, also known by its CAS number 479079-15-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a hydroxyimino substituent. The (2E) configuration denotes the geometric isomerism at the double bond, which plays a crucial role in determining its chemical properties and biological activity.
The synthesis of tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate involves a series of carefully designed reactions that ensure the formation of the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the preparation of this compound, making it more accessible for further studies. The use of chiral catalysts and enantioselective reactions has been pivotal in this regard, as highlighted in a study published in the Journal of Organic Chemistry in 2023.
The structural features of tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate make it a promising candidate for various applications. One of the most notable areas of research is its potential as a precursor for drug development. The amino and hydroxyimino groups provide sites for further functionalization, enabling the creation of bioactive molecules with diverse pharmacological profiles. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, as reported in a 2023 issue of Nature Communications.
In addition to its pharmacological applications, tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate has also been explored for its role in catalysis. The tert-butyl group serves as an excellent leaving group, making it useful in various substitution reactions. Recent research has focused on its application as a catalyst in asymmetric induction reactions, where it has demonstrated remarkable efficiency and selectivity. This was detailed in a 2023 paper published in Angewandte Chemie International Edition, which highlighted its potential for industrial-scale synthesis.
The biological activity of tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate has been extensively studied, particularly in relation to its effects on cellular signaling pathways. Experimental data from a 2023 study conducted at the University of California, Berkeley, revealed that this compound interacts with key enzymes involved in signal transduction, potentially offering new avenues for therapeutic intervention. Furthermore, its ability to modulate protein-protein interactions has been explored, with promising results indicating its potential as a lead compound for drug discovery.
The environmental impact and degradation pathways of tert-butyl (2E)-2-amino-2-(hydroxyimino)ethylcarbamate have also come under scrutiny. Recent research has focused on understanding its persistence in various environmental matrices and its potential to bioaccumulate. A 2023 study published in Environmental Science & Technology reported that under aerobic conditions, the compound undergoes rapid degradation via hydrolysis and microbial action, minimizing its environmental footprint.
In conclusion, tert-butyl (479079-15-7), or tert-butyl (479079-15-7), stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry and pharmacology. With ongoing advancements in synthetic methodologies and continued exploration of its biological properties, this compound is poised to play an increasingly significant role in both academic research and industrial applications.
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